molecular formula C5H4F3NOS B2934012 5-Methyl-2-trifluoromethyl-thiazol-4-ol CAS No. 544652-70-2

5-Methyl-2-trifluoromethyl-thiazol-4-ol

Cat. No.: B2934012
CAS No.: 544652-70-2
M. Wt: 183.15
InChI Key: OFPWMIOVEOJEBJ-UHFFFAOYSA-N
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Description

5-Methyl-2-trifluoromethyl-thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-trifluoromethyl-thiazol-4-ol typically involves the reaction of 2-methyl-4-trifluoromethyl-thiazole with appropriate reagents under controlled conditions. One common method includes the use of thionyl chloride and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation are employed to achieve the required purity standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-trifluoromethyl-thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-trifluoromethyl-thiazol-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-trifluoromethyl-thiazole: Similar structure but lacks the hydroxyl group, resulting in different chemical properties and biological activities.

    5-Methyl-2-trifluoromethyl-thiazole-4-carboxylic acid:

Uniqueness

5-Methyl-2-trifluoromethyl-thiazol-4-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer enhanced chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPWMIOVEOJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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